4-(2,5-Dimethoxyphenyl)butyric acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(2,5-Dimethoxyphenyl)butyric acid has been explored in several studies. For instance, novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure, showcasing the compound's potential in producing biologically active molecules (Liu, Li, & Zhengming, 2004). Furthermore, a simple and scalable procedure for preparing 4-formyl-3,5-dimethoxyphenol, a key intermediate for various linkers and resins, demonstrates the versatility of such compounds in solid-phase synthesis (Jin, Graybill, Wang, Davis, & Moore, 2001).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been investigated, revealing insights into the potential molecular interactions and structural conformations. For example, the study on crystal structures of certain styrene derivatives indicates the existence of intramolecular dihydrogen bonds, supported by Bader theory (Grabowski, Palusiak, Dubis, Zabel, & Pfitzner, 2004).
Chemical Reactions and Properties
Research has focused on the diverse chemical reactivity and properties of compounds related to 4-(2,5-Dimethoxyphenyl)butyric acid. For example, the preparation of 4-formyl-3,5-dimethoxyphenol and its incorporation into linkers and resins showcases its utility in solid-phase synthesis (Jin et al., 2001).
Physical Properties Analysis
The physical properties of compounds within this chemical family have been analyzed through various spectroscopic and structural elucidation methods. The synthesis and characterization of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate provide detailed insights into the compound's structure and properties, including spectroscopic, thermal, and structural aspects (Koleva et al., 2009).
Chemical Properties Analysis
The chemical properties of derivatives have been extensively studied, including their electrochemical, photophysical, and spectral properties. For instance, the synthesis, photophysical, and electrochemical properties of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines highlight the significant potential of these compounds in material science and chemistry (Golla et al., 2020).
Scientific Research Applications
Genetic Toxicity Evaluation : A study by Charles et al. (2000) evaluated the genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid, a related compound, in vitro. The research found no indications of genotoxic potential in several assays, suggesting it is not genotoxic to mammals (Charles et al., 2000).
Erythroid Differentiation in Cultured Erythroleukemic Cells : Leder and Leder (1975) discovered that butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells, effective at very low concentrations. This highlights its potential applications in cellular biology research (Leder & Leder, 1975).
Molecular Complexation Studies : Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, demonstrating significant differences in complexation behavior compared to simple carboxylic acids like butyric acid. This research is pertinent to understanding molecular interactions and designing molecular recognition systems (Zimmerman et al., 1991).
Metabolic Pathways in Psychoactive Designer Drugs : Carmo et al. (2005) studied the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine, a psychoactive designer drug, revealing insights into its metabolism and potential toxic effects in various species, including humans. This is relevant for pharmacology and toxicology research (Carmo et al., 2005).
Solid-Phase Synthesis Applications : Jin et al. (2001) reported on the preparation of 4-Formyl-3,5-dimethoxyphenol and its incorporation into linkers and resins for solid-phase synthesis, demonstrating the utility of this compound in the synthesis of peptides and non-peptides (Jin et al., 2001).
Antioxidant Properties : Research by Dovbnya et al. (2022) focused on developing preparative methods for the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, investigating their antioxidant activities. This contributes to the development of new antioxidants (Dovbnya et al., 2022).
Role in Treatment of Colorectal Cancer and Hemoglobinopathies : Pouillart (1998) discussed the role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies, highlighting the therapeutic potential of these compounds (Pouillart, 1998).
Bioproduction of Butyric Acid : Jiang et al. (2018) reviewed strategies for improving microbial butyric acid production, emphasizing its applications in foods, pharmaceuticals, and other industries (Jiang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKXQVDSWSPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295557 | |
Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)butyric acid | |
CAS RN |
1083-11-0 | |
Record name | 2,5-Dimethoxybenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 103058 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1083-11-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1083-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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